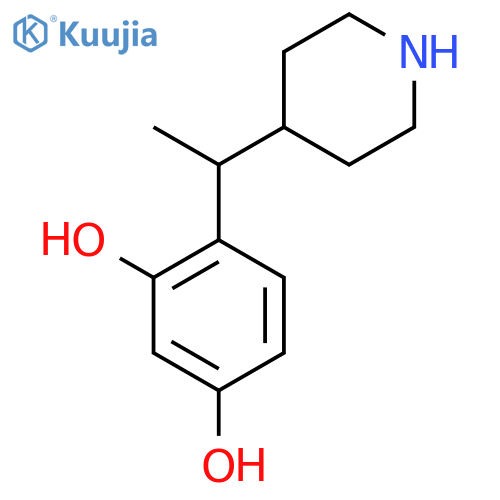Cas no 2228434-59-9 (4-1-(piperidin-4-yl)ethylbenzene-1,3-diol)

2228434-59-9 structure
商品名:4-1-(piperidin-4-yl)ethylbenzene-1,3-diol
4-1-(piperidin-4-yl)ethylbenzene-1,3-diol 化学的及び物理的性質
名前と識別子
-
- 4-1-(piperidin-4-yl)ethylbenzene-1,3-diol
- 2228434-59-9
- 4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol
- EN300-1765104
-
- インチ: 1S/C13H19NO2/c1-9(10-4-6-14-7-5-10)12-3-2-11(15)8-13(12)16/h2-3,8-10,14-16H,4-7H2,1H3
- InChIKey: GBFIOOBKNVRVKV-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C=CC=1C(C)C1CCNCC1)O
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-1-(piperidin-4-yl)ethylbenzene-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765104-0.5g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1765104-0.25g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 0.25g |
$1117.0 | 2023-09-20 | ||
| Enamine | EN300-1765104-0.05g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1765104-10g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 10g |
$5221.0 | 2023-09-20 | ||
| Enamine | EN300-1765104-5g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1765104-5.0g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1765104-1g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1765104-2.5g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 2.5g |
$2379.0 | 2023-09-20 | ||
| Enamine | EN300-1765104-1.0g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1765104-0.1g |
4-[1-(piperidin-4-yl)ethyl]benzene-1,3-diol |
2228434-59-9 | 0.1g |
$1068.0 | 2023-09-20 |
4-1-(piperidin-4-yl)ethylbenzene-1,3-diol 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
2228434-59-9 (4-1-(piperidin-4-yl)ethylbenzene-1,3-diol) 関連製品
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
